REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11]O)=[C:7]([CH2:13]O)[CH:6]=1)[CH:2]=[CH2:3].CCN(CC)CC.C[S:23](Cl)(=O)=O.[S-2].[Na+].[Na+]>C(Cl)Cl.O>[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]2[CH2:11][S:23][CH2:13][C:7]=2[CH:6]=1)[CH:2]=[CH2:3] |f:3.4.5|
|
Name
|
diol
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=CC(=C(C=C1)CO)CO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched by the addition of water
|
Type
|
CUSTOM
|
Details
|
The DCM layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was re-extracted with DCM (50 mL)
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with water (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a volume of ca. 30 mL
|
Type
|
ADDITION
|
Details
|
Benzyltriethylammonium chloride (1 g) was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred rapidly under a nitrogen atmosphere for 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was re-extracted with DCM (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to a yellow oil
|
Type
|
CUSTOM
|
Details
|
Flash chromatography afforded two fractions
|
Type
|
CUSTOM
|
Details
|
crystallisation of the dimeric material which
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=CC2=C(CSC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 23.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |